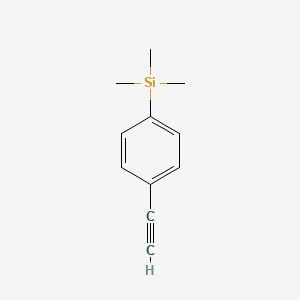

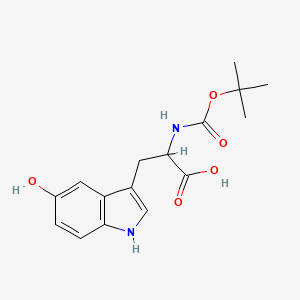

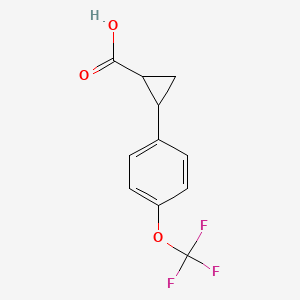

![molecular formula C8H17N3O2S B1344347 Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 331779-96-5](/img/structure/B1344347.png)

Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester, commonly known as carbamoylmethylthioethylamine (CMTE), is an organic compound used in various scientific research applications. It is a derivative of carbamic acid and is composed of a carbon-oxygen double bond and an amine group. CMTE has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Palladium-Catalyzed Amination

Carbamic acid 2-trimethylsilylethyl ester has been identified as an effective ammonia equivalent in the palladium-catalyzed amination of aryl halides. This method enables the preparation of anilines with sensitive functional groups, offering a versatile tool for synthetic chemistry (Mullick et al., 2010).

Diastereoselective Microbial Reduction

The chiral intermediate for the synthesis of the HIV protease inhibitor Atazanavir was prepared through the diastereoselective reduction of a related carbamic acid ester using microbial cultures. This process achieved high yields and purity, demonstrating the potential for biocatalysis in pharmaceutical synthesis (Patel et al., 2003).

Synthesis of Tolylenediisocyanate Without Phosgene

Research has shown that carbamic acid esters (carbamates) can be prepared by alkoxycarbonylation of tolylenediamine with various carbonates using zinc acetate as a catalyst. This method provides an alternative route to tolylenediisocyanate, a key chemical in the production of polyurethanes, bypassing the use of toxic phosgene (Aso & Baba, 2003).

Biocatalytic Ammonolysis for Dipeptidyl Peptidase IV Inhibitor Synthesis

A biocatalytic method was developed for converting a carbamic acid ester into a critical intermediate for the synthesis of Saxagliptin, a dipeptidyl peptidase IV (DPP4) inhibitor. This method highlights the utility of biocatalysis in developing more efficient and environmentally friendly chemical processes (Gill & Patel, 2006).

Synthesis and Characterization of Cellulose Carbamates

Cellulose carbamates with α-amino acid moieties were synthesized, demonstrating potential applications in material science. These derivatives exhibit solubility in various solvents and show promising chiral discrimination abilities, which could be useful in chromatographic applications or as functional materials (Shen et al., 2005).

Neuroprotective Multi-Target Therapeutic Approach

A novel compound designed for Alzheimer's disease treatment demonstrated a multi-target therapeutic approach by inhibiting acetylcholinesterase activity, acting as a s1-receptor antagonist, and offering neuroprotection against toxicity. This study illustrates the potential of carbamic acid esters in developing new treatments for neurodegenerative diseases (Lecanu et al., 2010).

作用機序

Pharmacokinetics

The compound’s boiling point is predicted to be 244.5±19.0 °C, and its density is predicted to be 0.957±0.06 g/cm3 . These properties may influence its bioavailability. Further pharmacokinetic studies are required to provide a detailed profile of this compound.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .

特性

IUPAC Name |

tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14/h4-5H2,1-3H3,(H,11,12)(H3,9,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOZXVIPVZDJLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

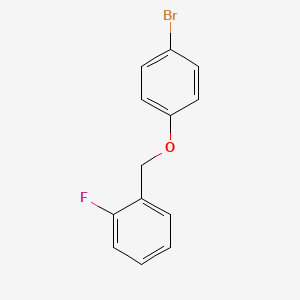

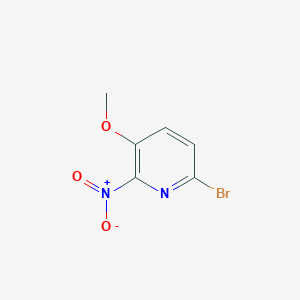

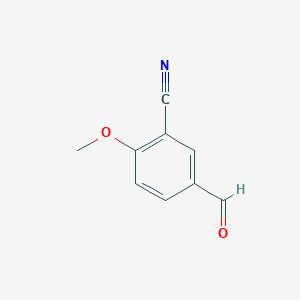

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)

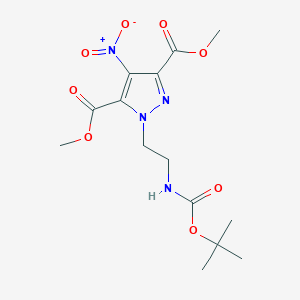

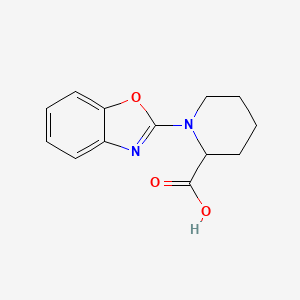

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

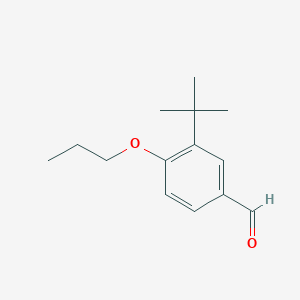

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

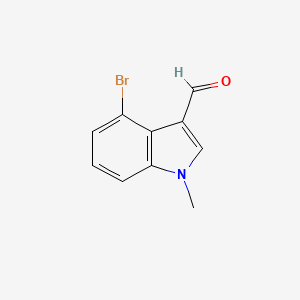

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)